Acetylamino-6-amino-3-methyluracil-13C4,15N3 Acetylamino-6-amino-3-methyluracil-13C4,15N3
Brand Name: Vulcanchem
CAS No.: 1173022-65-5
VCID: VC3377930
InChI: InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)/i4+1,5+1,6+1,7+1,8+1,10+1,11+1
SMILES: CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Molecular Formula: C7H10N4O3
Molecular Weight: 205.13 g/mol

Acetylamino-6-amino-3-methyluracil-13C4,15N3

CAS No.: 1173022-65-5

Cat. No.: VC3377930

Molecular Formula: C7H10N4O3

Molecular Weight: 205.13 g/mol

* For research use only. Not for human or veterinary use.

Acetylamino-6-amino-3-methyluracil-13C4,15N3 - 1173022-65-5

Specification

CAS No. 1173022-65-5
Molecular Formula C7H10N4O3
Molecular Weight 205.13 g/mol
IUPAC Name N-(6-(15N)azanyl-3-methyl-2,4-dioxo-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidin-5-yl)acetamide
Standard InChI InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)/i4+1,5+1,6+1,7+1,8+1,10+1,11+1
Standard InChI Key POQOTWQIYYNXAT-TUCXKDRYSA-N
Isomeric SMILES CC(=O)N[13C]1=[13C]([15NH][13C](=O)[15N]([13C]1=O)C)[15NH2]
SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)N
Canonical SMILES CC(=O)NC1=C(NC(=O)N(C1=O)C)N

Introduction

Chemical Properties and Structure

Molecular Characteristics

AAMU possesses distinct molecular characteristics that make it suitable for research applications. Its physical and chemical properties are summarized in the following table:

PropertyValue
CAS Number1173022-65-5
Molecular FormulaC7H10N4O3 (or C3[13C]4H10N[15N]3O3)
Molecular Weight205.13 g/mol
AppearanceTypically a white to off-white powder
Research Grade Purity≥98% (CP); ≥98% atom 13C; ≥98% atom 15N
Primary UseResearch purposes only

The compound's molecular formula reflects the incorporation of stable isotopes, with four carbon atoms as 13C and three nitrogen atoms as 15N. This specific isotopic labeling pattern enables precise tracking in metabolic studies without significantly altering the compound's chemical behavior .

Structural Features

The structure of 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] is characterized by a pyrimidine ring with specific functional groups. Its IUPAC name, N-(6-(15N)azanyl-3-methyl-2,4-dioxo-(2,4,5,6-13C4,1,3-15N2)1H-pyrimidin-5-yl)acetamide, reflects its complex structure with isotopic labels. The compound features an acetylamino group at position 5, an amino group at position 6, and a methyl group at position 3 of the uracil ring .

The strategic placement of 13C and 15N isotopes within the molecular structure allows for enhanced detection sensitivity in analytical techniques such as mass spectrometry, making it an ideal internal standard for quantitative analyses. The standard InChI representation (InChI=1S/C7H10N4O3/c1-3(12)9-4-5(8)10-7(14)11(2)6(4)13/h8H2,1-2H3,(H,9,12)(H,10,14)) with isotopic specifications further characterizes its structural identity .

Synthesis and Production

The synthesis of 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] involves specialized chemical reactions that incorporate the stable isotopes 13C and 15N into the molecule. The process typically begins with isotopically labeled precursors and proceeds through a series of carefully controlled chemical transformations to ensure the correct positioning of the labeled atoms within the final structure.

Commercial production of this compound is undertaken by specialized chemical suppliers who focus on the synthesis of isotopically labeled compounds for research purposes. The synthesis methodology must ensure both high chemical purity and high isotopic enrichment, typically ≥98% for both 13C and 15N atoms. This dual requirement makes the production process technically demanding and contributes to the compound's specialized nature .

Quality control in the production process typically involves advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to verify both chemical purity and isotopic enrichment. These rigorous quality control measures ensure that the compound meets the stringent requirements for research applications .

Biological Significance

Role in Caffeine Metabolism

5-Acetylamino-6-amino-3-methyluracil represents a significant metabolite in the caffeine metabolism pathway. Caffeine, a widely consumed central nervous system stimulant, undergoes a series of metabolic transformations in the human body, with AAMU being one of the major end products. Understanding the formation and excretion of AAMU provides valuable insights into the pharmacokinetics of caffeine and the factors that influence its metabolism .

The metabolism of caffeine to AAMU involves several enzymatic steps, primarily mediated by CYP1A2 and NAT2. The labeled version, 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3], allows researchers to track these metabolic pathways with high precision, distinguishing between endogenous and exogenous sources of the metabolite. This capability is particularly valuable in studies investigating the impact of genetic polymorphisms, dietary factors, and drug interactions on caffeine metabolism .

Research Applications

Metabolic Studies

The isotopically labeled 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] has found extensive application in metabolic studies, particularly those focusing on caffeine pharmacokinetics and metabolism. Its stable isotope labeling allows for precise quantification in biological matrices even in the presence of endogenous metabolites, making it an ideal internal standard for quantitative analyses .

Researchers utilize this compound to investigate various aspects of caffeine metabolism, including:

  • The impact of genetic polymorphisms on metabolic pathways

  • The influence of environmental factors on caffeine clearance

  • Drug-drug interactions involving caffeine metabolism

  • The relationship between caffeine metabolism and various physiological or pathological conditions

These studies contribute to a broader understanding of xenobiotic metabolism and the factors that influence individual variability in drug responses .

Comparative Analysis with Related Compounds

5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] shares structural similarities with several related compounds, including its non-labeled counterpart and other caffeine metabolites. Understanding the relationships between these compounds provides valuable context for researchers working in this field.

The non-labeled 5-Acetylamino-6-amino-3-methyluracil maintains identical chemical properties to the labeled version but lacks the isotopic tracers that make the labeled compound valuable for specific research applications. The deuterated analog, 5-Acetylamino-6-amino-3-methyluracil-d3, represents another isotopically labeled variant with similar applications in research but using deuterium rather than 13C and 15N as the isotopic labels.

This comparative understanding helps researchers select the most appropriate compound for specific research applications and interpret results within the broader context of caffeine metabolism.

Recent Research Findings

Recent research utilizing 5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] and related compounds has yielded significant insights into caffeine metabolism and enzyme phenotyping. A head-to-head comparison of AFMU versus AAMU in urine metabolite analysis demonstrated that both compounds can effectively be used for NAT2 and CYP1A2 phenotyping, though with some methodological considerations .

The study revealed that the proportion of AFMU in freshly analyzed urine, expressed as the AFMU/(AFMU+AAMU) ratio, correlates with acetylation phenotype rather than urine pH. This finding challenges previous assumptions about the conversion of AFMU to AAMU being primarily a pH-dependent non-enzymatic process. Instead, it suggests that AAMU formation involves complex in vivo pathways influenced by genetic factors, particularly NAT2 genotype .

Other research has focused on the application of AAMU in personalized medicine approaches, particularly in predicting individual responses to drugs metabolized by CYP1A2 and NAT2. These studies contribute to our understanding of inter-individual variability in drug metabolism and may inform therapeutic strategies that optimize efficacy while minimizing adverse effects.

The ongoing development of analytical methods for detecting and quantifying AAMU and related metabolites in biological matrices represents another active area of research. These methodological advances enhance the precision and reliability of metabolic studies and enzyme phenotyping approaches .

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